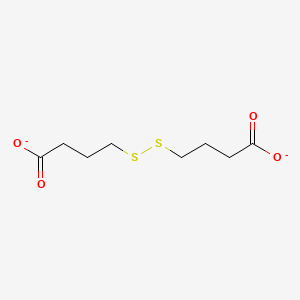
4,4'-Dithiodibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-disulfanyldibutanoate is a dicarboxylic acid dianion resulting from the deprotonation of both of the carboxy groups of 4,4'-disulfanyldibutanoic acid. It is a conjugate base of a 4,4'-disulfanyldibutanoic acid.
Applications De Recherche Scientifique
Biosynthesis of Ethylene
4,4'-Dithiodibutanoate and its derivatives play a role in the biosynthesis of ethylene from methionine. Research has identified intermediates like 4-methylthio-2-oxobutanoate in the culture fluids of various bacteria and fungi, suggesting their involvement in ethylene production, an important process in plant biology (Billington, Golding, & Primrose, 1979).
Cellular Mediator of Apoptosis
Studies have shown that methional, derived from 4-methylthio-2-oxobutanoate, is a potent inducer of apoptosis in certain cell lines. This suggests its potential role in cellular signaling and in the regulation of cell death, which is significant for understanding various biological processes and diseases (Quash et al., 1995).
Tissue Sulfhydryl Groups
Disulfides similar to 4,4'-Dithiodibutanoate have been utilized in studies to determine sulfhydryl groups in biological tissues. These studies are crucial for understanding the redox state of cells and the role of thiols in various biochemical processes (Ellman, 1959).
Methionine Salvage Pathway
The methionine salvage pathway compound 4-methylthio-2-oxobutanoate has been studied for its effects on cell growth and apoptosis. Understanding its role in the methionine salvage pathway is important for insights into amino acid metabolism and cellular growth regulation (Tang et al., 2006).
Propriétés
Nom du produit |
4,4'-Dithiodibutanoate |
|---|---|
Formule moléculaire |
C8H12O4S2-2 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
4-(3-carboxylatopropyldisulfanyl)butanoate |
InChI |
InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
YYSCJLLOWOUSHH-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])CSSCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



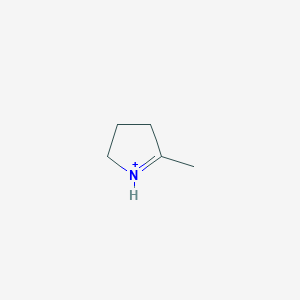
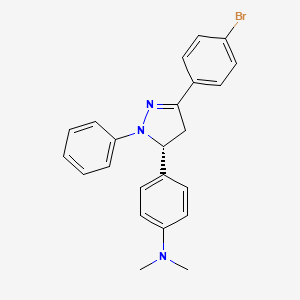
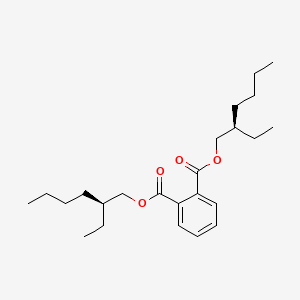
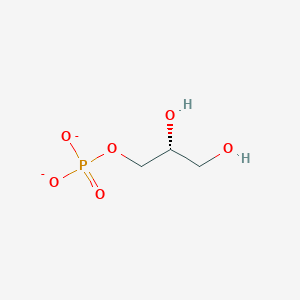
![(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1240540.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B1240543.png)
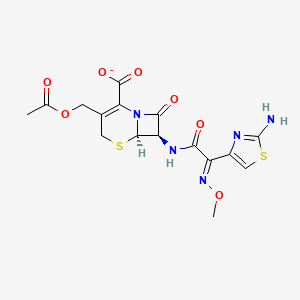
![2-ethoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide](/img/structure/B1240547.png)
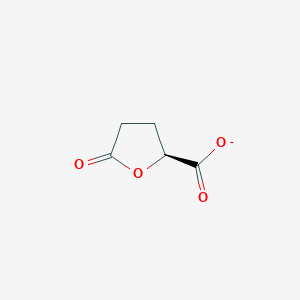
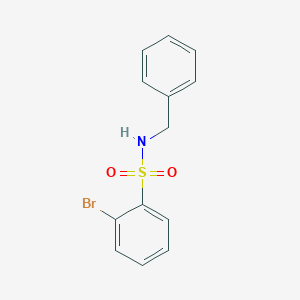
![1-[2-(4-Methoxyphenyl)ethyl]-3,5-dimethyl-4-nitropyrazole](/img/structure/B1240555.png)
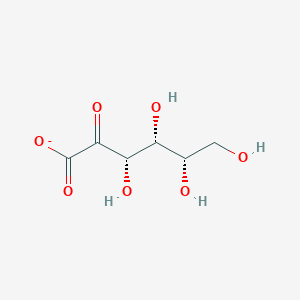
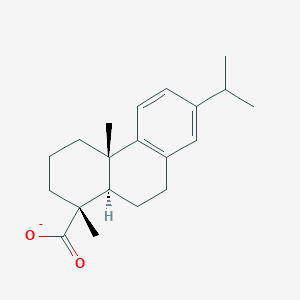
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)